Fmoc-ggfg-OH
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Description
Fmoc-ggfg-OH is a useful research compound. Its molecular formula is C30H30N4O7 and its molecular weight is 558.6 g/mol. The purity is usually 95%.
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Biological Activity
Fmoc-GGFG-OH , a fluorine-modified peptide with the chemical structure Fmoc-Gly-Gly-Phe-Gly-OH, has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its versatile biological applications. This article explores its biological activity, focusing on its role in peptide synthesis, drug delivery systems, bioconjugation studies, and protein engineering.
Overview of this compound
This compound is primarily recognized for its function as a protease-cleavable linker in antibody-drug conjugates (ADCs). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety that ensures the integrity of peptide chains during synthesis, while the GGFG sequence provides flexibility and stability, critical for various biological interactions .
1. Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the stepwise assembly of peptides by providing a temporary protective layer that can be easily removed under basic conditions. This method is crucial for constructing complex peptides that are vital for research and therapeutic purposes .
2. Drug Delivery Systems
Research indicates that this compound can be employed to create targeted drug delivery systems. By conjugating therapeutic agents to this peptide, researchers can enhance the specificity and efficacy of drug delivery to targeted cells or tissues, particularly in cancer treatment . This approach minimizes systemic toxicity while maximizing therapeutic effects.
3. Bioconjugation Studies
In bioconjugation, this compound serves as a bridging molecule to connect peptides with diverse entities such as fluorescent dyes or pharmaceuticals. Its inherent properties facilitate stable interactions, allowing for effective monitoring of biological processes both in vitro and in vivo . The flexibility provided by the GGFG sequence enhances the linker’s performance in various experimental setups.
4. Protein Engineering
This compound plays a pivotal role in protein engineering efforts aimed at modifying protein structures to improve their functionality. By integrating this peptide into proteins, researchers can investigate its effects on protein folding, stability, and enzymatic activity, which are essential for developing novel biopharmaceuticals .
Case Study: In Vivo Efficacy
A study highlighted the use of tandem-cleavage linkers similar to this compound in ADCs targeting non-Hodgkin lymphoma. The results demonstrated that ADCs incorporating these linkers achieved significant tumor volume reduction and complete responses in treated mice . This underscores the potential of using such linkers for enhancing therapeutic efficacy in cancer treatments.
Stability and Release Studies
Research assessing the stability of ADCs with various linkers found that those with dipeptide linkers like Val-Cit showed favorable release profiles when exposed to proteolytic enzymes such as cathepsin B. These findings suggest that modifications akin to those seen with this compound can improve the stability and efficacy of drug conjugates in therapeutic applications .
Comparative Analysis of Linker Types
Linker Type | Stability | Release Rate | Therapeutic Application |
---|---|---|---|
This compound | High | Moderate | Targeted drug delivery |
Val-Cit | Moderate | Fast | Cancer therapy via ADCs |
Tandem-cleavage | High | Variable | Enhanced efficacy in tumor models |
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCGQVZUSLQJD-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.